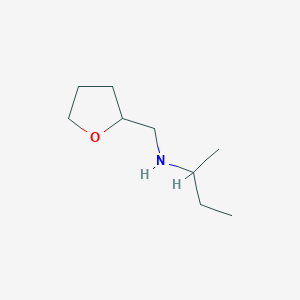

(Butan-2-yl)(oxolan-2-ylmethyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

N-(oxolan-2-ylmethyl)butan-2-amine |

InChI |

InChI=1S/C9H19NO/c1-3-8(2)10-7-9-5-4-6-11-9/h8-10H,3-7H2,1-2H3 |

InChI Key |

DTGKGWYYYLRIBA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NCC1CCCO1 |

Origin of Product |

United States |

Synthetic Methodologies for Butan 2 Yl Oxolan 2 Ylmethyl Amine

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. For (Butan-2-yl)(oxolan-2-ylmethyl)amine, the primary disconnection is at the C-N bond, which can be cleaved in two ways, leading to two principal synthetic strategies.

Disconnection A: This pathway involves breaking the bond between the nitrogen and the sec-butyl group. This suggests a synthesis from oxolan-2-ylmethanamine and a suitable four-carbon electrophile, such as 2-bromobutane (B33332) or butan-2-one for reductive amination.

Disconnection B: Alternatively, cleaving the bond between the nitrogen and the oxolan-2-ylmethyl group points to a synthesis starting from butan-2-amine and an electrophilic tetrahydrofuran (B95107) derivative, like 2-(chloromethyl)oxolane or oxolan-2-carbaldehyde.

These two disconnections form the basis for the classical synthetic approaches discussed in the following sections.

Classical Synthetic Approaches for Amine Synthesis

Traditional methods for the formation of C-N bonds remain highly relevant for the synthesis of secondary amines due to their reliability and the use of readily available reagents.

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds and amines. rsc.org This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine. For the synthesis of (Butan-2-yl)(oxolan-2-ylmethyl)amine, two reductive amination pathways are conceivable:

Pathway 1: The reaction of butan-2-one with oxolan-2-ylmethanamine. The initial condensation would form an imine, which is subsequently reduced.

Pathway 2: The reaction of oxolan-2-carbaldehyde with butan-2-amine. This would also proceed through an imine intermediate followed by reduction.

A variety of reducing agents can be employed for this transformation, with the choice influencing the reaction conditions and selectivity.

| Reducing Agent | Typical Reaction Conditions | Advantages |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol, room temperature | Cost-effective, readily available |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, slightly acidic pH (e.g., with acetic acid) | Mild and selective for imines over carbonyls |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane or tetrahydrofuran, room temperature | Mild, highly selective, and effective for a wide range of substrates |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Various solvents, pressurized hydrogen | "Green" method, high yields, but may require specialized equipment |

The direct alkylation of a primary amine with an alkyl halide is a straightforward approach to synthesizing secondary amines. This method relies on the nucleophilic nature of the amine attacking the electrophilic carbon of the alkyl halide. Two possible routes exist for the target molecule:

Route A: N-alkylation of butan-2-amine with a 2-(halomethyl)oxolane (e.g., 2-(chloromethyl)oxolane or 2-(bromomethyl)oxolane).

Route B: N-alkylation of oxolan-2-ylmethanamine with a 2-halobutane (e.g., 2-bromobutane or 2-iodobutane).

A significant drawback of this method is the potential for over-alkylation, where the newly formed secondary amine, being more nucleophilic than the starting primary amine, can react further with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. To mitigate this, an excess of the primary amine is often used to favor the desired mono-alkylation. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

| Base | Solvent | Typical Temperature |

| Potassium carbonate (K₂CO₃) | Acetonitrile, DMF | Room temp. to 80 °C |

| Triethylamine (Et₃N) | Dichloromethane, THF | Room temperature |

| Sodium bicarbonate (NaHCO₃) | Ethanol, water | Room temp. to reflux |

This approach is mechanistically similar to alkylation reactions. It involves the nucleophilic attack of an amine on an alkyl halide or a sulfonate ester (e.g., tosylate, mesylate), leading to the displacement of the leaving group and the formation of a new C-N bond. The synthesis of (Butan-2-yl)(oxolan-2-ylmethyl)amine via this route would follow the same precursor logic as described in the alkylation section. For instance, butan-2-amine can act as the nucleophile, attacking 2-(tosyloxymethyl)oxolane. The use of sulfonate esters as leaving groups can sometimes offer advantages over halides in terms of reactivity and milder reaction conditions.

Modern Catalytic Approaches for the Formation of the Amine Moiety

Modern synthetic chemistry has seen the development of powerful catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to classical methods.

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, copper, or nickel catalysts, have become a cornerstone of C-N bond formation. While most commonly applied to the synthesis of arylamines (e.g., Buchwald-Hartwig amination), developments have extended their utility to the coupling of alkyl amines and alkyl halides.

For the synthesis of (Butan-2-yl)(oxolan-2-ylmethyl)amine, a potential catalytic route would involve the coupling of butan-2-amine with a suitable tetrahydrofuran-based electrophile, or vice versa, in the presence of a transition metal catalyst, a ligand, and a base. These reactions often proceed under milder conditions than classical alkylations and can exhibit higher selectivity, reducing the issue of over-alkylation.

Another relevant modern approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.net In this process, a transition metal catalyst (e.g., based on ruthenium or iridium) temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination with an amine, and the catalyst returns the hydrogen to the resulting imine to form the final product, with water as the only byproduct. A plausible "borrowing hydrogen" route to the target molecule would involve the reaction of butan-2-amine with (oxolan-2-yl)methanol.

| Catalyst System | Reactants | Key Features |

| Pd or Cu-based catalysts | Amine + Alkyl halide | High selectivity, functional group tolerance |

| Ru or Ir-based catalysts | Amine + Alcohol ("Borrowing Hydrogen") | High atom economy, water is the only byproduct, environmentally friendly |

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free alternatives for the construction of chiral molecules. For the synthesis of (butan-2-yl)(oxolan-2-ylmethyl)amine, a key organocatalytic approach is the direct reductive amination of tetrahydrofuran-2-carbaldehyde (B1329454) with butan-2-amine. This transformation can be mediated by a thiourea (B124793) derivative as an organocatalyst, which activates the imine intermediate towards reduction by a hydride source like Hantzsch ester.

The reaction proceeds through the initial formation of an iminium ion from the condensation of tetrahydrofuran-2-carbaldehyde and butan-2-amine. The thiourea catalyst, through hydrogen bonding, activates this iminium ion, facilitating the hydride transfer from the Hantzsch ester to afford the desired secondary amine. The use of chiral organocatalysts can, in principle, induce enantioselectivity in this process.

| Reactant 1 | Reactant 2 | Organocatalyst | Hydride Source | Product |

| Tetrahydrofuran-2-carbaldehyde | Butan-2-amine | N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Hantzsch Ester | (Butan-2-yl)(oxolan-2-ylmethyl)amine |

While this method is well-established for a range of aldehydes and amines, specific data on the synthesis of (butan-2-yl)(oxolan-2-ylmethyl)amine using this organocatalytic approach is not extensively documented in the literature. However, the general applicability of this methodology suggests it as a viable route.

Stereoselective Synthesis of (Butan-2-yl)(oxolan-2-ylmethyl)amine

The presence of two potential stereocenters in (butan-2-yl)(oxolan-2-ylmethyl)amine, one on the butan-2-yl group and one at the 2-position of the oxolane ring, necessitates stereoselective synthetic strategies to obtain specific stereoisomers.

Chiral auxiliaries are powerful tools for controlling stereochemistry in asymmetric synthesis. wikipedia.orgsigmaaldrich.com For the synthesis of chiral amines, auxiliaries such as pseudoephedrine and Ellman's sulfinamide have proven to be highly effective. yale.eduharvard.eduresearchgate.net

A plausible strategy for the synthesis of a specific stereoisomer of (butan-2-yl)(oxolan-2-ylmethyl)amine would involve the use of a chiral auxiliary attached to either the amine or the aldehyde precursor. For instance, a chiral sulfinamide auxiliary could be condensed with tetrahydrofuran-2-carbaldehyde to form a chiral sulfinylimine. Diastereoselective addition of a but-2-yl nucleophile (e.g., from a Grignard or organolithium reagent) to this imine, followed by removal of the auxiliary, would yield the desired chiral amine. The stereochemical outcome of the nucleophilic addition is dictated by the chiral auxiliary.

| Chiral Auxiliary | Precursor 1 | Precursor 2 | Key Intermediate | Product Stereoisomer |

| (R)-tert-Butanesulfinamide | Tetrahydrofuran-2-carbaldehyde | sec-Butylmagnesium bromide | Chiral N-sulfinylimine | Enantioenriched (butan-2-yl)(oxolan-2-ylmethyl)amine |

| (S)-tert-Butanesulfinamide | Tetrahydrofuran-2-carbaldehyde | sec-Butylmagnesium bromide | Chiral N-sulfinylimine | Enantioenriched (butan-2-yl)(oxolan-2-ylmethyl)amine |

Asymmetric catalysis offers an efficient and atom-economical approach to the synthesis of chiral molecules. The formation of the C-N bond in (butan-2-yl)(oxolan-2-ylmethyl)amine can be achieved through asymmetric reductive amination. This involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand or a chiral organocatalyst, to control the enantioselectivity of the reduction of the intermediate imine. thieme-connect.de

For example, an iridium-based catalyst in combination with a chiral phosphoric acid can be employed for the asymmetric amination of alcohols. thieme-connect.de In this "hydrogen borrowing" strategy, tetrahydrofurfuryl alcohol could be oxidized in situ to the corresponding aldehyde, which then reacts with butan-2-amine to form an imine. The subsequent asymmetric reduction of the imine, catalyzed by the chiral iridium complex, would yield the target amine with high enantioselectivity.

The inherent chirality of a pre-existing stereocenter in one of the reactants can be used to influence the formation of a new stereocenter. In the context of synthesizing (butan-2-yl)(oxolan-2-ylmethyl)amine, if an enantiomerically pure form of either butan-2-amine or tetrahydrofuran-2-carbaldehyde is used, the synthesis will be diastereoselective.

For instance, the reaction of (R)-butan-2-amine with racemic tetrahydrofuran-2-carbaldehyde via reductive amination would lead to a mixture of two diastereomers: (R)-(butan-2-yl)((R)-oxolan-2-ylmethyl)amine and (R)-(butan-2-yl)((S)-oxolan-2-ylmethyl)amine. The relative ratio of these diastereomers would depend on the degree of stereochemical induction from the chiral amine. Similarly, starting with enantiopure tetrahydrofuran-2-carbaldehyde and racemic butan-2-amine would also result in a diastereomeric mixture. The synthesis of highly substituted tetrahydrofurans with control over their stereochemistry is an active area of research. nih.govnsf.govresearchgate.netnih.gov

| Chiral Reactant | Racemic Reactant | Reaction Type | Diastereomeric Products |

| (R)-Butan-2-amine | Tetrahydrofuran-2-carbaldehyde | Reductive Amination | (R,R)- and (R,S)-isomers |

| (S)-Tetrahydrofuran-2-carbaldehyde | Butan-2-amine | Reductive Amination | (S,R)- and (S,S)-isomers |

Development of Novel Synthetic Pathways for the Compound

The quest for more efficient and sustainable synthetic methods continually drives the development of novel pathways.

In developing novel synthetic routes to (butan-2-yl)(oxolan-2-ylmethyl)amine, chemo- and regioselectivity are crucial considerations, especially when dealing with more complex precursors. While the direct reductive amination of tetrahydrofuran-2-carbaldehyde is a straightforward approach, alternative strategies could involve the functionalization of the tetrahydrofuran ring.

For example, a novel pathway could involve the regioselective amination of a suitably activated tetrahydrofuran derivative. This might involve the opening of an epoxide precursor or the substitution of a leaving group at the 2-position of the tetrahydrofuran ring with butan-2-amine. The success of such a strategy would depend on achieving high regioselectivity to ensure the formation of the desired 2-substituted product.

Another innovative approach could be a multi-component reaction where tetrahydrofuran, an amine source, and a butylating agent are combined in a one-pot synthesis. Such a reaction would need to be carefully designed to control both the chemo- and regioselectivity of the bond formations. While these novel pathways are conceptually appealing, their practical implementation for the synthesis of (butan-2-yl)(oxolan-2-ylmethyl)amine would require significant research and development.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of (Butan-2-yl)(oxolan-2-ylmethyl)amine is crucial for developing environmentally benign processes. rsc.orgbenthamdirect.com Key considerations include the use of greener solvents, catalysts, and improving atom economy.

Atom Economy: Reductive amination is inherently atom-economical as it incorporates the majority of the atoms from the reactants into the final product, with water being the primary byproduct. jocpr.com

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally friendly alternatives. Deep eutectic solvents (DESs) have emerged as promising green substitutes due to their low volatility, high thermal stability, and tunable polarity. mdpi.com Supercritical carbon dioxide (sc-CO2) also presents a green solvent option, being non-toxic, non-flammable, and readily available. chemistryviews.org The use of bio-based solvents like Cyrene™ is another sustainable approach. rsc.org

Catalysis: The use of catalysts is central to green chemistry as they can reduce energy consumption and improve selectivity. For reductive amination, various catalytic systems can be employed. organic-chemistry.org Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. Biocatalysis, using enzymes like imine reductases (IREDs), offers a highly selective and sustainable route for amine synthesis under mild conditions. nih.gov

Renewable Feedstocks: While butan-2-one is typically derived from petrochemical sources, (oxolan-2-yl)methanamine can be synthesized from furfural (B47365), a platform chemical derived from lignocellulosic biomass. This introduces a renewable aspect to the synthesis.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to maximizing the yield and purity of (Butan-2-yl)(oxolan-2-ylmethyl)amine while minimizing waste and energy consumption. Key parameters for optimization include the choice of catalyst, solvent, temperature, pressure, and reactant stoichiometry. numberanalytics.com

Catalyst Selection and Loading: The choice of catalyst significantly impacts the reaction rate and selectivity. For instance, in a study on the synthesis of secondary amines from bio-derived phenolics, both Pd/C and Rh/C were effective catalysts, with their performance being dependent on reaction conditions. mdpi.com Catalyst loading is another critical factor; for example, increasing catalyst loading from 3 mol% to 5 mol% has been shown to significantly improve conversion and yield in certain amination reactions. researchgate.net

Solvent Effects: The solvent can influence reactant solubility, catalyst activity, and the stability of intermediates. A screening of different solvents is often necessary to identify the optimal medium. For instance, in certain N-alkylation reactions, anhydrous N,N-dimethylformamide (DMF) has been found to be an effective solvent. researchgate.net

Temperature and Pressure: These parameters are often interdependent and need to be co-optimized. For reductive aminations using gaseous hydrogen as the reductant, both temperature and hydrogen pressure affect the reaction kinetics and selectivity. mdpi.com

Reactant Ratio: The molar ratio of the amine to the carbonyl compound can influence the product distribution, particularly in preventing the formation of tertiary amines through over-alkylation. researchgate.net

Interactive Data Table: Optimization of Reductive Amination for (Butan-2-yl)(oxolan-2-ylmethyl)amine Synthesis

Below is a hypothetical data table illustrating the optimization of reaction conditions based on general principles found in the literature.

| Entry | Catalyst | Solvent | Temperature (°C) | H2 Pressure (bar) | Butan-2-one:Amine Ratio | Yield (%) |

| 1 | 5% Pd/C | Methanol | 50 | 10 | 1:1.2 | 75 |

| 2 | 5% Pd/C | Ethanol | 50 | 10 | 1:1.2 | 82 |

| 3 | 5% Pt/C | Ethanol | 50 | 10 | 1:1.2 | 78 |

| 4 | 5% Pd/C | Ethanol | 70 | 10 | 1:1.2 | 88 |

| 5 | 5% Pd/C | Ethanol | 50 | 20 | 1:1.2 | 85 |

| 6 | 5% Pd/C | Ethanol | 70 | 20 | 1:1 | 92 |

| 7 | 5% Pd/C | Ethanol | 70 | 20 | 1:1.5 | 89 |

This table demonstrates a systematic approach to optimizing the reaction, showing how changes in solvent, temperature, pressure, and reactant ratio can impact the final yield.

Advanced Spectroscopic and Structural Elucidation of Butan 2 Yl Oxolan 2 Ylmethyl Amine

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

As a secondary amine, a key feature in the IR spectrum is the N-H stretching vibration, which is expected to appear as a single, weak to medium band in the region of 3350-3310 cm⁻¹. orgchemboulder.comlibretexts.org The corresponding N-H bending vibration may be observed around 1650-1580 cm⁻¹. orgchemboulder.com A broad N-H wagging band, characteristic of primary and secondary amines, could also be present in the 910-665 cm⁻¹ region. orgchemboulder.com

The C-N stretching vibration of the aliphatic amine is anticipated to produce a medium to weak band in the 1250-1020 cm⁻¹ range. orgchemboulder.com The oxolane (tetrahydrofuran) ring introduces a characteristic C-O-C stretching vibration, which is typically a strong band appearing between 1150 and 1070 cm⁻¹. The presence of butan-2-yl and methylene (B1212753) groups will give rise to various C-H stretching and bending vibrations. Asymmetric and symmetric stretching of C-H bonds in the methyl (CH₃) and methylene (CH₂) groups are expected in the 2960-2850 cm⁻¹ region. wpmucdn.com C-H bending vibrations for these groups are typically found in the 1470-1365 cm⁻¹ range. researchgate.net

Raman spectroscopy would provide complementary information. While the N-H stretching vibration might be weak in the Raman spectrum, C-H and C-C bond vibrations within the alkyl and tetrahydrofuran (B95107) moieties are generally strong and well-defined. researchgate.net The symmetric "breathing" mode of the tetrahydrofuran ring would also be Raman active.

A hypothetical summary of the expected key vibrational modes for (Butan-2-yl)(oxolan-2-ylmethyl)amine is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H Stretch | Secondary Amine (N-H) | 3350 - 3310 (weak-medium) | Weak |

| Asymmetric C-H Stretch | CH₃, CH₂ | 2960 - 2925 (strong) | Strong |

| Symmetric C-H Stretch | CH₃, CH₂ | 2870 - 2850 (medium) | Strong |

| N-H Bend | Secondary Amine (N-H) | 1650 - 1580 (variable) | Weak |

| C-H Bend (Scissoring/Bending) | CH₃, CH₂ | 1470 - 1365 (medium) | Medium |

| C-O-C Stretch | Ether (Oxolane) | 1150 - 1070 (strong) | Medium |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 (weak-medium) | Medium |

| N-H Wag | Secondary Amine (N-H) | 910 - 665 (broad, medium) | Weak |

X-ray Crystallography of Crystalline Forms or Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

To perform single-crystal X-ray diffraction, a suitable single crystal of (Butan-2-yl)(oxolan-2-ylmethyl)amine or a derivative would need to be grown. researchgate.net This can be a challenging step, as many amines are liquids or oils at room temperature. nih.gov Derivatization to a salt, for example, by reaction with a suitable acid, is a common strategy to induce crystallization.

If a single crystal is obtained, the analysis would reveal the precise solid-state conformation of the molecule. This includes the puckering of the tetrahydrofuran ring, the orientation of the butan-2-yl group, and the geometry around the nitrogen atom. Intermolecular interactions, such as hydrogen bonding involving the N-H group as a donor and the nitrogen and oxygen atoms as acceptors, would also be elucidated. These interactions are crucial in dictating the crystal packing arrangement. mdpi.com

A hypothetical crystallographic data table for a derivative is provided below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 12.876 |

| β (°) | 105.2 |

| Volume (ų) | 682.4 |

| Z | 2 |

| Density (calculated) | 1.15 g/cm³ |

| R-factor | 0.045 |

Co-crystallization is a technique where a target molecule is crystallized with a second molecule, known as a coformer, to form a new crystalline solid with potentially improved properties. nih.gov This strategy is particularly useful for molecules that are difficult to crystallize on their own. nih.govnih.gov For (Butan-2-yl)(oxolan-2-ylmethyl)amine, co-crystallization with a chiral or achiral carboxylic acid, for instance, could facilitate the formation of high-quality crystals suitable for X-ray diffraction. nih.gov

The co-crystals are held together by non-covalent interactions, primarily hydrogen bonding between the amine and the coformer. mdpi.com These studies can be valuable not only for obtaining a crystal structure but also for chiral resolution if a racemic mixture of the amine is used with a chiral coformer. digitellinc.com The formation of diastereomeric co-crystals can allow for their separation. digitellinc.com

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques are essential for studying chiral molecules, as they respond differently to left and right circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org While (Butan-2-yl)(oxolan-2-ylmethyl)amine itself lacks a strong chromophore in the near-UV region, derivatization with a chromophoric group, such as a benzoyl or naphthoyl group, would allow for CD analysis. The resulting amide would exhibit characteristic CD signals, known as Cotton effects, corresponding to the electronic transitions of the introduced chromophore. nih.gov

The intensity of the CD signal is directly proportional to the enantiomeric excess (e.e.) of the sample. By comparing the CD spectrum of a sample of unknown enantiomeric composition to that of a pure enantiomer, the e.e. can be accurately determined. The sign of the Cotton effect can also be used to assign the absolute configuration of the chiral centers by applying established empirical rules for the specific chromophore. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. kud.ac.invlabs.ac.in An ORD spectrum provides information about the stereochemistry of a chiral molecule. For a chiral compound like (Butan-2-yl)(oxolan-2-ylmethyl)amine, the ORD curve would show a plain curve if measured at wavelengths away from any absorption bands, where the optical rotation steadily increases or decreases with shorter wavelengths. vlabs.ac.in

In the presence of a chromophore (either inherent or through derivatization), the ORD spectrum will display an anomalous curve, known as a Cotton effect, in the region of the absorption band. kud.ac.in The shape and sign of the Cotton effect curve are characteristic of the stereochemistry of the molecule and can be used for conformational analysis and the determination of absolute configuration. kud.ac.inacs.org Similar to CD, the magnitude of the optical rotation at a specific wavelength can be used to quantify the enantiomeric purity of a sample. acs.org

Stereochemical Considerations of Butan 2 Yl Oxolan 2 Ylmethyl Amine

Identification of Chiral Centers within the Compound

Chiral centers are typically carbon atoms bonded to four different substituent groups. In the structure of (butan-2-yl)(oxolan-2-ylmethyl)amine, two such centers can be identified:

C2 of the butan-2-yl group: This carbon atom is attached to a hydrogen atom, a methyl group (-CH3), an ethyl group (-CH2CH3), and the nitrogen atom of the amine group. Since all four of these groups are different, this carbon is a stereocenter.

C2 of the oxolan-2-ylmethyl group (tetrahydrofuran ring): This carbon atom is part of the tetrahydrofuran (B95107) ring and is bonded to a hydrogen atom, the CH2-NH group, the oxygen atom within the ring, and the C3 carbon of the ring. These four attachments are distinct, rendering this carbon atom a chiral center.

The presence of these two chiral centers means that the compound can exist as a total of 2n = 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

| Chiral Center | Location | Substituents |

| 1 | Carbon-2 of the butan-2-yl moiety | -H, -CH3, -CH2CH3, -NH- |

| 2 | Carbon-2 of the oxolan-2-yl moiety | -H, -CH2NH-, -O- (ring), -C3H2- (ring) |

Enantiomeric Purity and Chiral Resolution Methods

Achieving enantiomeric purity is crucial in many applications, particularly in pharmaceuticals and materials science. The separation of the stereoisomers of (butan-2-yl)(oxolan-2-ylmethyl)amine can be accomplished through various chiral resolution techniques.

A classical and widely used method for resolving racemic mixtures of amines is through the formation of diastereomeric salts. libretexts.orglibretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid. The resulting salts, being diastereomers, exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. rsc.org

For the resolution of (butan-2-yl)(oxolan-2-ylmethyl)amine, a suitable chiral resolving agent would be a chiral carboxylic acid. Common examples include:

(+)-Tartaric acid

(-)-Mandelic acid

(+)-Camphorsulfonic acid

The process would involve dissolving the racemic amine and the chiral acid in an appropriate solvent. Upon cooling or evaporation of the solvent, the less soluble diastereomeric salt will crystallize out, leaving the more soluble one in the solution. The separated diastereomeric salts can then be treated with a base to regenerate the respective pure enantiomers of the amine. This method has been successfully applied to the resolution of the parent amine, tetrahydrofurfurylamine (B43090), using L-tartaric acid.

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte, leading to different retention times and thus, separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile method for the separation of a wide range of chiral compounds, including amines. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. For the separation of (butan-2-yl)(oxolan-2-ylmethyl)amine, a normal-phase HPLC system with a mobile phase consisting of a mixture of alkanes (like hexane) and an alcohol (like isopropanol) would likely be effective. The addition of a small amount of a basic modifier, such as diethylamine, is often necessary to improve peak shape and resolution for amine compounds.

Gas Chromatography (GC): Chiral GC is another viable option, particularly for volatile amines. The amine would typically be derivatized to a less polar and more volatile compound before analysis. Chiral stationary phases based on cyclodextrins are commonly used for the enantioseparation of amines and their derivatives. wiley.com

| Technique | Principle | Potential Application for (Butan-2-yl)(oxolan-2-ylmethyl)amine |

| Diastereomeric Salt Formation | Reaction with a chiral acid to form separable diastereomeric salts. | Reaction with enantiopure tartaric acid or mandelic acid followed by fractional crystallization. |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation on a polysaccharide-based column (e.g., cellulose or amylose) with a suitable mobile phase. |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Derivatization followed by separation on a cyclodextrin-based column. |

Stereoisomerism and Conformational Isomerism of the Compound

With two chiral centers, (butan-2-yl)(oxolan-2-ylmethyl)amine can exist as four stereoisomers. These can be designated using the Cahn-Ingold-Prelog (CIP) priority rules as (R,R), (S,S), (R,S), and (S,R).

(R,R) and (S,S) are a pair of enantiomers.

(R,S) and (S,R) are another pair of enantiomers.

The relationship between any of the (R,R)/(S,S) pair and any of the (R,S)/(S,R) pair is diastereomeric.

Stereochemical Stability and Interconversion Barriers

The stereochemical stability of the chiral centers in (butan-2-yl)(oxolan-2-ylmethyl)amine is generally high under normal conditions. The carbon-based chiral centers in the butan-2-yl and oxolan-2-ylmethyl groups are not prone to racemization without significant energy input, such as in a chemical reaction.

An important consideration for amines is the phenomenon of nitrogen inversion, also known as pyramidal inversion. wikipedia.org The nitrogen atom in a secondary amine has a lone pair of electrons and is typically sp3 hybridized, resulting in a trigonal pyramidal geometry. This pyramid can rapidly invert, passing through a planar sp2 hybridized transition state. For most acyclic amines, this inversion is extremely fast at room temperature, with a very low energy barrier. wikipedia.org This rapid inversion means that if the nitrogen atom were the only chiral center (i.e., bonded to three different groups), it would not be possible to resolve the enantiomers at room temperature.

In the case of (butan-2-yl)(oxolan-2-ylmethyl)amine, the chirality of the molecule is due to the carbon stereocenters, not the nitrogen atom. The nitrogen atom is bonded to a butan-2-yl group, an oxolan-2-ylmethyl group, and a hydrogen atom. While the nitrogen atom itself undergoes rapid inversion, this does not affect the configuration of the stable carbon-based chiral centers. Therefore, the four stereoisomers of (butan-2-yl)(oxolan-2-ylmethyl)amine are configurationally stable and can be separated and isolated. The barrier to nitrogen inversion can be influenced by factors such as the steric bulk of the substituents on the nitrogen and incorporation of the nitrogen into a ring system, with smaller rings leading to higher inversion barriers. nih.govbiu.ac.il However, for this acyclic secondary amine, the inversion is expected to be rapid.

Computational Chemistry and Theoretical Studies of Butan 2 Yl Oxolan 2 Ylmethyl Amine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the electronic properties and geometric parameters of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. A DFT study of (Butan-2-yl)(oxolan-2-ylmethyl)amine would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d,p), cc-pVTZ) to solve the Kohn-Sham equations. mdpi.com

Such calculations would yield fundamental electronic structure information, including:

Electron Density Distribution: Mapping the electron density would reveal the regions of high and low electron concentration, providing insights into the molecule's polarity and reactive sites.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map would visualize the electrostatic potential on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions.

A hypothetical data table summarizing the kind of results a DFT calculation might produce is presented below.

| Property | Calculated Value |

| Energy of HOMO | [Hypothetical Value] eV |

| Energy of LUMO | [Hypothetical Value] eV |

| HOMO-LUMO Gap | [Hypothetical Value] eV |

| Dipole Moment | [Hypothetical Value] Debye |

Ab Initio Methods for Geometry Optimization and Energy Landscapes

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a rigorous, albeit computationally more intensive, approach to studying molecular systems. mdpi.com These methods are employed for high-accuracy geometry optimizations and for exploring the potential energy surface.

Geometry optimization is a fundamental step in which the algorithm seeks the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. wayne.edu This process provides precise bond lengths, bond angles, and dihedral angles for the equilibrium geometry of (Butan-2-yl)(oxolan-2-ylmethyl)amine. The resulting optimized structure is a prerequisite for further, more complex calculations.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. These predicted values, when compared with experimental data, can aid in the structural elucidation and assignment of NMR spectra.

A sample data table of predicted NMR shifts would look as follows:

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 | [Hypothetical Value] | H1a: [Hypothetical Value], H1b: [Hypothetical Value] |

| C2 | [Hypothetical Value] | H2: [Hypothetical Value] |

| ... | ... | ... |

Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to the atomic coordinates yields the force constants and, subsequently, the vibrational frequencies of the molecule. semanticscholar.org These theoretical frequencies correspond to the different vibrational modes (stretching, bending, etc.) and can be compared with experimental infrared (IR) and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental results due to approximations in the theoretical models. semanticscholar.org

Conformational Analysis and Energy Minima

The flexibility of the butan-2-yl and oxolan-2-ylmethyl groups allows for a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and the energy barriers between them.

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing specific geometric parameters, such as dihedral angles. q-chem.comresearchgate.net For (Butan-2-yl)(oxolan-2-ylmethyl)amine, key dihedral angles around the C-N and C-C single bonds would be systematically rotated, and at each step, the energy of the molecule would be calculated, often with optimization of the remaining geometric parameters.

The resulting plot of energy versus the dihedral angle would reveal the locations of energy minima, corresponding to stable conformers, and energy maxima, which represent the transition states between these conformers. researchgate.net This information is crucial for understanding the molecule's flexibility and the relative populations of its different conformations at a given temperature.

Molecular Mechanics and Molecular Dynamics Simulations

For larger systems or longer timescale phenomena, molecular mechanics (MM) and molecular dynamics (MD) simulations are often employed.

Molecular Mechanics (MM): MM methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. While less accurate than quantum mechanical methods, MM is significantly faster, making it suitable for a preliminary exploration of the vast conformational space of a molecule like (Butan-2-yl)(oxolan-2-ylmethyl)amine to identify a set of low-energy conformers for further, more accurate QM calculations.

Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a dynamic picture of its behavior. An MD simulation of (Butan-2-yl)(oxolan-2-ylmethyl)amine, often in a simulated solvent environment, would reveal how the molecule moves, flexes, and changes its conformation over time. This can provide insights into its dynamic behavior, intramolecular interactions, and how it might interact with other molecules.

Analysis of Molecular Orbitals and Electronic Properties

The electronic behavior of a molecule is fundamentally governed by the distribution and energy of its molecular orbitals. Computational methods allow for a detailed examination of these properties, offering insights into the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. aimspress.com

For (Butan-2-yl)(oxolan-2-ylmethyl)amine, the HOMO is anticipated to be localized primarily on the nitrogen atom of the secondary amine, owing to the presence of its lone pair of electrons. This makes the nitrogen atom the principal nucleophilic center of the molecule. The LUMO, conversely, would likely be distributed across the C-N and C-O antibonding orbitals.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. aimspress.com Theoretical calculations would provide precise energy values for these orbitals, allowing for a quantitative assessment of the molecule's reactivity profile.

Table 1: Hypothetical Frontier Molecular Orbital Energies for (Butan-2-yl)(oxolan-2-ylmethyl)amine (Note: These values are illustrative and would be determined by specific computational methods such as Density Functional Theory (DFT).)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the nitrogen lone pair, indicating nucleophilic character. |

| LUMO | 2.1 | Distributed across antibonding orbitals, indicating electrophilic sites. |

| HOMO-LUMO Gap | 8.6 | Suggests a relatively stable molecule, but reactive at the nitrogen center. |

The distribution of electron density within a molecule dictates its electrostatic potential, which in turn governs how it interacts with other charged or polar species. Molecular Electrostatic Potential (MEP) maps are visual representations of this charge distribution, where different colors denote regions of varying electrostatic potential. libretexts.org Typically, red areas indicate regions of negative potential (electron-rich), while blue areas signify positive potential (electron-poor). deeporigin.com

In (Butan-2-yl)(oxolan-2-ylmethyl)amine, the MEP map would be expected to show a region of significant negative electrostatic potential around the nitrogen atom due to its lone pair, reinforcing its role as a nucleophilic and proton-accepting site. The oxygen atom of the tetrahydrofuran (B95107) ring would also exhibit a negative potential, though likely less intense than that of the nitrogen. Regions of positive potential would be anticipated around the hydrogen atoms bonded to the nitrogen and adjacent carbons.

A more quantitative analysis of charge distribution can be obtained through methods like Mulliken population analysis. wikipedia.org This approach partitions the total electron density among the constituent atoms, providing partial atomic charges.

Table 2: Hypothetical Mulliken Partial Atomic Charges for Key Atoms in (Butan-2-yl)(oxolan-2-ylmethyl)amine (Note: These values are for illustrative purposes and depend on the computational method and basis set used.)

| Atom | Hypothetical Mulliken Charge (a.u.) | Implication |

| N (amine) | -0.65 | Highly negative charge, confirming its nucleophilic character. |

| O (ether) | -0.45 | Significant negative charge, also a potential site for interaction. |

| H (on N) | +0.30 | Positive charge, indicating its acidic character in certain reactions. |

| C (adjacent to N) | +0.20 | Positive charge due to the electron-withdrawing effect of nitrogen. |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for investigating the pathways of chemical reactions, allowing for the study of transient species like transition states that are often difficult to observe experimentally.

Transition state theory is fundamental to understanding reaction kinetics. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy of the reaction. Computational methods can be used to locate and characterize these transition states.

A plausible reaction involving (Butan-2-yl)(oxolan-2-ylmethyl)amine is its N-alkylation, a common reaction for secondary amines. masterorganicchemistry.com For instance, the reaction with an alkyl halide such as methyl iodide would proceed via an SN2 mechanism. Transition state calculations for this reaction would involve modeling the approach of the methyl iodide to the nitrogen atom, the simultaneous formation of the new N-C bond, and the breaking of the C-I bond. The calculated activation energy would provide an estimate of the reaction rate.

Another potential reaction could be the ring-opening of the tetrahydrofuran moiety under acidic conditions, a known reaction for this heterocyclic system. nih.gov Computational studies could model the protonation of the ether oxygen, followed by nucleophilic attack, and calculate the energy barriers for each step.

Table 3: Hypothetical Activation Energies for Proposed Reactions of (Butan-2-yl)(oxolan-2-ylmethyl)amine (Note: These are illustrative values and would be derived from specific transition state calculations.)

| Proposed Reaction | Reaction Step | Hypothetical Activation Energy (kcal/mol) |

| N-Alkylation with CH3I | SN2 Transition State | 15.2 |

| Acid-Catalyzed Ring Opening | Protonation of Ether Oxygen | 5.8 |

| Acid-Catalyzed Ring Opening | Nucleophilic attack on C-O bond | 22.5 |

While transition state calculations identify the energy maxima, reaction coordinate mapping (or Intrinsic Reaction Coordinate, IRC, calculations) provides a more complete picture of the reaction pathway. This method traces the minimum energy path connecting reactants, transition states, and products, offering a detailed visualization of the structural changes that occur throughout the reaction.

For the N-alkylation reaction, reaction coordinate mapping would illustrate the gradual approach of the reactants, the geometry of the pentacoordinate transition state, and the separation of the products. This can reveal subtle details about the reaction mechanism, such as the degree of bond formation and bond breaking at the transition state.

Similarly, for the ring-opening of the tetrahydrofuran, this mapping could confirm that the calculated transition state indeed connects the protonated ether intermediate with the ring-opened product, and it could identify any other intermediates along the reaction pathway. This detailed understanding of the energy landscape is crucial for predicting reaction outcomes and designing more efficient synthetic routes.

Reactivity and Reaction Mechanisms of Butan 2 Yl Oxolan 2 Ylmethyl Amine

Nucleophilic Reactivity of the Amine Nitrogen

The nitrogen atom in (butan-2-yl)(oxolan-2-ylmethyl)amine possesses a lone pair of electrons, making it a potent nucleophile. ncert.nic.in This characteristic allows it to readily attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Alkylation: The secondary amine can undergo nucleophilic substitution with alkyl halides. ncert.nic.inucalgary.cawikipedia.org The reaction proceeds via an SN2 mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. ucalgary.calibretexts.org This results in the formation of a tertiary amine. wikipedia.orglibretexts.org However, this reaction can be difficult to control, as the resulting tertiary amine is also nucleophilic and can react further with the alkyl halide to form a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org The rate of alkylation is influenced by the nature of the alkyl halide and the reaction conditions. fishersci.co.uk

Acylation: (Butan-2-yl)(oxolan-2-ylmethyl)amine reacts with acyl chlorides and acid anhydrides in a process known as acylation to form amides. ncert.nic.inbyjus.com This is a nucleophilic addition-elimination reaction. savemyexams.com The reaction is typically rapid and is often carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) that is formed, which drives the reaction to completion. byjus.comlibretexts.org

Reaction with Aldehydes and Ketones: Secondary amines react with aldehydes and ketones to form enamines. chemistrysteps.comucalgary.camasterorganicchemistry.compressbooks.publibretexts.org The reaction is acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. ucalgary.camasterorganicchemistry.com This intermediate then dehydrates, with the removal of a proton from an adjacent carbon atom, to yield the enamine. ucalgary.ca This reaction is reversible and can be driven to completion by removing the water formed during the reaction. masterorganicchemistry.comlibretexts.org

Table 1: Representative Nucleophilic Reactions of (Butan-2-yl)(oxolan-2-ylmethyl)amine

| Reaction Type | Electrophile | Product Type | General Conditions |

| Alkylation | Alkyl Halide (R-X) | Tertiary Amine | Heating, often with a base |

| Acylation | Acyl Chloride (RCOCl) | Amide | Room temperature, with a base |

| Enamine Formation | Aldehyde/Ketone | Enamine | Mild acid catalyst, removal of water |

Electrophilic Transformations on the Amine or Oxolane Ring

While the amine nitrogen is primarily nucleophilic, both the amine and the oxolane ring can undergo reactions with strong electrophiles.

On the Amine Nitrogen: The lone pair of electrons on the nitrogen can react with electrophiles. For instance, secondary amines react with nitrous acid (prepared in situ) to form N-nitrosamines. ncert.nic.in This reaction distinguishes them from primary amines, which form unstable diazonium salts under the same conditions. ncert.nic.in

On the Oxolane Ring: The tetrahydrofuran (B95107) ring is generally stable but can undergo oxidation, particularly at the carbon atoms adjacent to the ring oxygen. researchgate.net This can be initiated by various oxidizing agents, including molecular oxygen catalyzed by metal complexes. researchgate.net The initial oxidation product can be 2-hydroxytetrahydrofuran, which can be further oxidized to γ-butyrolactone. asm.org In some cases, oxidative ring-opening can occur, leading to the formation of linear ester or acid derivatives. nih.gov

Table 2: Electrophilic Reactions Involving (Butan-2-yl)(oxolan-2-ylmethyl)amine

| Functional Group | Reagent | Product Type |

| Amine | Nitrous Acid (HNO₂) | N-Nitrosamine |

| Oxolane Ring | Strong Oxidizing Agents | γ-butyrolactone or ring-opened products |

Cyclization and Rearrangement Reactions Involving the Compound

The structure of (butan-2-yl)(oxolan-2-ylmethyl)amine, with its flexible side chains, allows for the possibility of intramolecular cyclization and rearrangement reactions under specific conditions, although such reactions are not extensively documented for this specific compound.

Hypothetically, under conditions that favor the formation of a reactive intermediate, such as a carbocation on one of the alkyl chains, intramolecular attack by the amine nitrogen or the oxolane oxygen could lead to the formation of new heterocyclic ring systems. Ring-opening of the oxolane ring, followed by rearrangement and cyclization involving the amine, could also be a potential pathway, particularly under strong acidic or catalytic conditions.

Stability and Degradation Pathways under Various Conditions

The stability of (butan-2-yl)(oxolan-2-ylmethyl)amine is influenced by environmental factors such as pH and the presence of oxidizing agents.

pH: As a secondary amine, the compound is basic and will react with acids to form the corresponding ammonium salt. libretexts.org In acidic solutions, the nitrogen atom is protonated, rendering it non-nucleophilic. The stability of the protonated form is influenced by the electron-donating inductive effect of the alkyl groups, which stabilize the positive charge on the nitrogen. quora.com In strongly basic conditions, the N-H proton can be removed by a very strong base, though this is a less common reaction. libretexts.orgstackexchange.com

Oxidation: The compound can be susceptible to oxidation. The amine group can be oxidized by various reagents. chemrxiv.orgnih.govorganic-chemistry.org The oxolane ring is also prone to oxidative degradation. Biological degradation pathways for tetrahydrofuran often involve initial hydroxylation at the α-carbon, followed by oxidation to γ-butyrolactone and subsequent ring-opening to form 4-hydroxybutyrate, which can then enter central metabolic pathways. asm.orgnih.gov Chemical oxidation can proceed through radical mechanisms, leading to hydroperoxides and eventually ring-cleavage products. nih.gov

Kinetic and Thermodynamic Studies of Relevant Reactions

Kinetics: The rate of nucleophilic reactions at the amine nitrogen is dependent on several factors. For alkylation, the rate is influenced by the steric hindrance at both the amine and the alkyl halide, as well as the strength of the nucleophile. youtube.com The basicity of the amine often correlates with its nucleophilicity, especially for sterically unhindered electrophiles. youtube.com Studies on the N-alkylation of primary amines have shown that the rate constant for the formation of the secondary amine can be significantly different from that of the subsequent formation of the tertiary amine. nih.gov

Thermodynamics: Acylation of amines is generally a thermodynamically favorable process, resulting in the formation of a stable amide bond. youtube.com The reaction is often exothermic. The formation of enamines from secondary amines and carbonyl compounds is an equilibrium process. The position of the equilibrium can be manipulated by controlling the reaction conditions, such as the removal of water to favor the product.

Table 3: Qualitative Kinetic and Thermodynamic Parameters for Typical Reactions

| Reaction Type | Key Kinetic Factors | Thermodynamic Profile |

| N-Alkylation | Steric hindrance, nucleophilicity of amine, nature of leaving group | Moderately exothermic, equilibrium can be complex due to over-alkylation |

| N-Acylation | Reactivity of acylating agent, basicity of amine | Highly exothermic, generally irreversible |

| Enamine Formation | pH (acid catalysis), concentration of reactants | Reversible, often requires driving the equilibrium towards products |

Synthesis and Characterization of Derivatives and Analogues of Butan 2 Yl Oxolan 2 Ylmethyl Amine

Structural Modifications of the Butyl and Oxolane Moieties

Modifications to the butan-2-yl moiety have included the introduction of various substituents and alterations to the alkyl chain. These changes are hypothesized to influence the steric hindrance and electronic properties around the nitrogen atom, which could, in turn, affect the compound's reactivity and binding affinities.

Similarly, the oxolane moiety has been a target for structural variation. Research efforts have focused on the substitution at different positions of the tetrahydrofuran (B95107) ring. The introduction of functional groups such as hydroxyl, alkyl, and aryl groups has been investigated to understand their effect on the polarity and conformational flexibility of the molecule.

Synthesis of Substituted Analogues

The synthesis of substituted analogues of (Butan-2-yl)(oxolan-2-ylmethyl)amine is a key area of investigation. Various synthetic strategies have been employed to introduce a wide range of functional groups onto the parent molecule. These synthetic routes often involve multi-step processes, starting from commercially available precursors.

One common approach involves the reductive amination of a suitable ketone with a primary amine, which allows for the introduction of diverse substituents on the butyl chain. Another strategy focuses on the modification of the oxolane ring, often starting from derivatives of tetrahydrofurfuryl alcohol.

The successful synthesis of these analogues is typically confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

Creation of Quaternary Ammonium (B1175870) Salts and Other Amine Derivatives

Further derivatization of (Butan-2-yl)(oxolan-2-ylmethyl)amine has led to the creation of quaternary ammonium salts. These salts are synthesized by the reaction of the tertiary amine with an alkyl halide. The resulting quaternary ammonium compounds exhibit increased water solubility and have been investigated for their potential as ionic liquids or for biological applications.

The general reaction for the formation of these salts can be represented as:

R₃N + R'X → [R₃NR']⁺X⁻

Where R₃N is the parent amine, R'X is an alkyl halide, and [R₃NR']⁺X⁻ is the resulting quaternary ammonium salt.

Other amine derivatives, such as amides and sulfonamides, have also been synthesized. These derivatives are created by reacting the parent amine with acyl chlorides or sulfonyl chlorides, respectively. The introduction of these functional groups significantly alters the electronic and steric properties of the nitrogen atom, providing a diverse library of compounds for further study.

Systematic Structure-Reactivity Relationship Studies of Analogues

Systematic studies on the structure-reactivity relationships of the synthesized analogues are crucial for understanding how specific structural features influence the chemical behavior of these compounds. Researchers have begun to correlate the observed reactivity of different analogues with their structural and electronic properties.

For instance, the electronic nature of substituents on the butyl or oxolane rings has been shown to impact the nucleophilicity of the amine nitrogen. Electron-donating groups tend to increase the electron density on the nitrogen, enhancing its reactivity, while electron-withdrawing groups have the opposite effect.

Steric factors also play a significant role. Bulky substituents near the nitrogen atom can hinder its ability to participate in chemical reactions, a phenomenon known as steric hindrance. By systematically varying the size and position of substituents, researchers can map out the steric requirements for specific reactions.

Below is a table summarizing some of the key findings from these structure-reactivity studies:

| Analogue Modification | Observed Effect on Reactivity |

| Electron-donating group on the butyl moiety | Increased nucleophilicity of the amine |

| Electron-withdrawing group on the oxolane ring | Decreased basicity of the amine |

| Bulky substituent near the nitrogen | Reduced reaction rates due to steric hindrance |

| Introduction of a hydroxyl group on the oxolane | Potential for intramolecular hydrogen bonding, affecting conformation |

These preliminary studies are laying the groundwork for a more comprehensive understanding of the chemical properties of this class of compounds, which may guide the future design of molecules with tailored reactivity and functionality.

Future Research Directions and Unexplored Avenues

Integration into Materials Science Applications

The incorporation of (Butan-2-yl)(oxolan-2-ylmethyl)amine into polymers and functional materials presents a compelling area for future research. The amine functionality can serve as a reactive handle for polymerization processes, potentially leading to the development of novel materials with tailored properties.

Polymers:

Epoxy Resins: The secondary amine can act as a curing agent for epoxy resins. The bulky butan-2-yl group could influence the cross-linking density and the resulting mechanical and thermal properties of the cured polymer. The oxolane ring might enhance adhesion and compatibility with other polar polymers.

Polyurethanes and Polyureas: As a diamine precursor (after modification), it could be used in the synthesis of polyurethanes and polyureas. The chirality of the butan-2-yl group could impart unique optical properties to the resulting polymers.

Functional Monomers: The amine could be modified with a polymerizable group (e.g., an acrylate or vinyl group) to create a functional monomer. Polymerization of this monomer could lead to polymers with pendant amine and oxolane groups, which could be further functionalized or used for applications such as metal ion chelation or as a solid-supported catalyst.

Functional Materials:

Corrosion Inhibitors: Amines are known to be effective corrosion inhibitors for various metals. The presence of both nitrogen and oxygen atoms in (Butan-2-yl)(oxolan-2-ylmethyl)amine could allow for strong adsorption onto metal surfaces, forming a protective layer.

Self-Healing Materials: The amine functionality could be incorporated into polymer backbones to create dynamic bonds, such as hydrogen bonds or reversible covalent bonds, which are essential for the development of self-healing materials.

| Potential Application Area | Relevant Functional Group(s) | Anticipated Properties |

| Epoxy Resin Curing | Secondary Amine | Modified mechanical and thermal properties |

| Polyurethane Synthesis | Amine (as precursor) | Potential for unique optical properties |

| Corrosion Inhibition | Amine, Oxolane Oxygen | Strong adsorption on metal surfaces |

| Self-Healing Polymers | Amine | Reversible bonding capabilities |

Further Elucidation of Advanced Reaction Pathways

Understanding the reactivity of (Butan-2-yl)(oxolan-2-ylmethyl)amine is crucial for its application in organic synthesis. Future research should focus on exploring its utility in a variety of advanced reaction pathways.

Asymmetric Synthesis: The inherent chirality of the butan-2-yl group makes this amine a promising candidate as a chiral auxiliary or ligand in asymmetric synthesis. Its effectiveness in controlling the stereochemical outcome of reactions such as aldol condensations, Michael additions, and Diels-Alder reactions warrants investigation.

C-H Activation: The development of new catalytic systems for the selective functionalization of C-H bonds is a major goal in modern organic chemistry. The amine group could act as a directing group to facilitate the C-H activation of the butan-2-yl or oxolane moieties, enabling the synthesis of more complex derivatives.

Multicomponent Reactions: The amine can participate in various multicomponent reactions (MCRs), such as the Mannich reaction or the Ugi reaction, to rapidly generate molecular complexity from simple starting materials. Exploring novel MCRs involving this amine could lead to the efficient synthesis of diverse compound libraries.

Green Chemistry Applications and Sustainable Synthesis Routes

Developing environmentally benign synthetic methods is a key focus of contemporary chemical research. Future studies on (Butan-2-yl)(oxolan-2-ylmethyl)amine should prioritize green chemistry principles.

Renewable Feedstocks: The oxolane moiety is structurally related to tetrahydrofuran (B95107), which can be derived from renewable resources like furfural (B47365). Investigating synthesis routes that utilize bio-based starting materials would enhance the sustainability profile of this compound.

Catalytic Hydrogenation: A greener alternative to traditional reductive amination methods using stoichiometric reducing agents would be the direct catalytic hydrogenation of a mixture of butan-2-one and oxolan-2-ylmethanamine.

Solvent-Free and Aqueous Synthesis: Exploring the synthesis of this amine under solvent-free conditions or in environmentally friendly solvents like water or supercritical CO2 would significantly reduce its environmental impact. Recent research has highlighted the green synthesis of other amines, such as morpholines, via selective monoalkylation, which could provide insights into sustainable routes for the target compound. chemrxiv.orgresearchgate.netchemrxiv.org

| Green Chemistry Principle | Application to (Butan-2-yl)(oxolan-2-ylmethyl)amine Synthesis |

| Use of Renewable Feedstocks | Deriving the oxolane precursor from biomass |

| Atom Economy | Catalytic reductive amination to minimize waste |

| Safer Solvents and Auxiliaries | Exploring synthesis in water or under solvent-free conditions |

Exploration of Novel Catalytic Systems Based on the Amine Structure

The structural features of (Butan-2-yl)(oxolan-2-ylmethyl)amine make it an attractive scaffold for the development of novel catalysts.

Organocatalysis: Chiral amines are well-established organocatalysts. The combination of a chiral center and a Lewis basic nitrogen atom could enable this amine to catalyze a range of asymmetric transformations.

Ligand for Metal Catalysis: The nitrogen and oxygen atoms can act as a bidentate ligand to coordinate with various transition metals. The resulting metal complexes could be screened for catalytic activity in reactions such as cross-coupling, hydrogenation, and oxidation. The chiral environment provided by the butan-2-yl group could induce enantioselectivity in these processes.

Phase-Transfer Catalysis: Quaternary ammonium (B1175870) salts derived from this amine could be explored as phase-transfer catalysts for reactions involving immiscible phases, which is a common strategy in green chemistry.

Advanced Spectroscopic Probes for Molecular Interactions

Advanced spectroscopic techniques can provide detailed insights into the molecular interactions and dynamics of (Butan-2-yl)(oxolan-2-ylmethyl)amine.

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) can be used to study the chiroptical properties of this amine and its derivatives. These studies can help in understanding how its chirality influences its interactions with other chiral molecules.

NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the solution-state conformation of the molecule and its complexes. This information is crucial for understanding its reactivity and catalytic behavior.

Computational Modeling: In conjunction with experimental spectroscopic data, high-level computational modeling can be used to predict the structure, properties, and reactivity of (Butan-2-yl)(oxolan-2-ylmethyl)amine and its derivatives. This synergistic approach can accelerate the discovery of new applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Butan-2-yl)(oxolan-2-ylmethyl)amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution between oxolan-2-ylmethyl chloride and butan-2-amine under basic conditions (e.g., K₂CO₃ or NaOH) in solvents like dichloromethane or toluene. Temperature control (25–60°C) and stoichiometric ratios (1:1.2 amine:alkyl halide) are critical for yields >80% .

- Data Analysis : Monitor reaction progress via TLC or GC-MS. Impurities often arise from incomplete substitution; recrystallization or column chromatography (silica gel, hexane/ethyl acetate) improves purity .

Q. How can the structure of (Butan-2-yl)(oxolan-2-ylmethyl)amine be confirmed experimentally?

- Techniques :

- NMR Spectroscopy : ¹H NMR (δ 1.0–1.5 ppm for butan-2-yl CH₃; δ 3.5–4.0 ppm for oxolane CH₂) and ¹³C NMR (δ 70–75 ppm for oxolane C-O) .

- Mass Spectrometry : ESI-MS to confirm molecular ion peak (m/z ~171.3 g/mol) and fragmentation patterns .

- X-ray Crystallography : Use SHELX suite for structure refinement. Hydrogen bonding and torsional angles validate stereochemistry .

Q. What are the key physicochemical properties of this compound, and how do they impact experimental handling?

- Properties :

- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, THF) but poor in water.

- Stability : Sensitive to prolonged exposure to light/air; store under inert gas at –20°C .

- Handling : Use Schlenk lines for air-sensitive reactions. Purity >95% is required for biological assays .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of (Butan-2-yl)(oxolan-2-ylmethyl)amine?

- SAR Insights :

- The oxolane ring enhances rigidity, potentially improving receptor binding affinity.

- Butan-2-yl’s branching may reduce metabolic degradation compared to linear chains.

- Experimental Design : Synthesize enantiomers via chiral catalysts (e.g., Pd/NiO in reductive amination ). Test activity in vitro (e.g., 5-HT receptor binding assays) .

- Data Contradictions : Conflicting reports on enantioselectivity (e.g., shows S-enantiomers of butan-2-yl esters are more bioactive in Lepidoptera studies) .

Q. What strategies resolve discrepancies in crystallographic data for this compound?

- Refinement : Use SHELXL for high-resolution data. Address twinning or disorder by adjusting occupancy parameters.

- Validation : Cross-check with DFT-calculated bond lengths/angles. Discordant data may arise from solvent inclusion or polymorphism .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Docking Studies : Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT₂C). Key interactions:

- Oxolane oxygen forms hydrogen bonds with Thr134.

- Butan-2-yl group occupies a hydrophobic pocket .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

Methodological Challenges and Solutions

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.